molecular formula C19H19N3O4 B5005635 ethyl 6'-amino-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

ethyl 6'-amino-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No. B5005635
M. Wt: 353.4 g/mol
InChI Key: LPELHYVBQWGAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like the one you mentioned often belong to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . They can exhibit a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of these types of compounds is often analyzed using techniques like X-ray crystallography . The molecules can be stabilized by intramolecular contacts and hydrogen bonds .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common reaction used in the synthesis of carbon–carbon bonds in many organic compounds . It involves the use of a transition metal catalyst and an organoboron reagent .

properties

IUPAC Name

ethyl 6'-amino-5'-cyano-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-7-14-15(17(23)25-4-2)19(12(10-20)16(21)26-14)11-8-5-6-9-13(11)22-18(19)24/h5-6,8-9H,3-4,7,21H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPELHYVBQWGAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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